Product packaging for 2-Amino-5-phenylfuran-3-carboxylic acid(Cat. No.:)

2-Amino-5-phenylfuran-3-carboxylic acid

Cat. No.: B12113964
M. Wt: 203.19 g/mol
InChI Key: WMATVCMNYZEXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-phenylfuran-3-carboxylic acid is a chemical building block for research and development. While direct biological data for this specific compound is limited, it belongs to a class of furan-3-carboxylic acid derivatives that are of significant interest in medicinal chemistry . These scaffolds are frequently explored in the design and synthesis of novel bioactive molecules. Furan-based compounds are recognized for their potential in drug discovery programs. Research into similar structures has shown that furan-3-carboxamide derivatives can exhibit notable antimicrobial activity against a panel of microorganisms, including yeasts, filamentous fungi, and bacteria . Furthermore, the furan moiety is a key structural feature in various pharmaceutical agents due to its ability to participate in hydrogen bonding and interact with biological enzymes . The presence of both an amino and a carboxylic acid functional group on the furan core makes this compound a versatile intermediate for further chemical modification. Researchers can utilize these groups to create amide bonds, enabling the compound to be coupled with various pharmacophores to generate libraries of molecules for structure-activity relationship (SAR) studies . This makes it a valuable tool for probing biological mechanisms and developing new therapeutic agents, such as kinase inhibitors for metabolic disease research . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B12113964 2-Amino-5-phenylfuran-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-5-phenylfuran-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)

InChI Key

WMATVCMNYZEXOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 5 Phenylfuran 3 Carboxylic Acid and Its Analogues

De Novo Synthetic Approaches for 2-Amino-5-phenylfuran-3-carboxylic Acid

The construction of the this compound scaffold from the ground up relies on elegant cyclization strategies that assemble the heterocyclic ring in a controlled manner. These methods include multi-component reactions and intramolecular cyclizations, each offering unique advantages in terms of efficiency and molecular diversity.

Multi-component Reaction Strategies for Furan-3-carboxylic Acid Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate complex molecular structures from simple precursors. While the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes, analogous strategies exist for the synthesis of 2-aminofurans.

One such strategy involves the condensation of an α-dicarbonyl radical with ynamides, which, after oxidation and cyclization, yields highly substituted 2-aminofurans. Another approach uses ionic liquids to catalyze the three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate (B1228247) to produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives. For the specific synthesis of a this compound scaffold, a plausible MCR could involve the reaction between a phenyl-substituted β-keto ester, an active methylene (B1212753) nitrile (like cyanoacetamide), and a suitable third component under conditions that favor furan (B31954) ring closure over other potential pathways.

Table 1: Examples of Multi-Component Reactions for Furan Synthesis

Reactants Catalyst/Conditions Product Type Yield (%) Reference
Aniline (B41778), Isatin, Diethyl acetylenedicarboxylate Ionic Liquid, Ultrasonic Irradiation Spiro[furan-2,3′-indoline]-3-carboxylate 80-98%
Ynamide, Cyclic α-dicarbonyl radical Mn(OAc)₃/Cu(OAc)₂ Persubstituted 2-aminofurans Good to Excellent
Aldehyde, Amine, Isocyanide, Carboxylic Acid (Ugi-4CR) Various α-acetamido carboxamide derivatives Varies
α-haloketone, β-dicarbonyl compound, primary amine (Hantzsch Pyrrole Synthesis) Base Substituted pyrroles (analogous for furans) Varies

Intramolecular Cyclization Reactions in Furan Derivative Synthesis

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, where a single molecule containing all the necessary atoms is induced to form a cyclic structure. This approach offers excellent control over regiochemistry. Various precursors can be designed to undergo cyclization to yield furan derivatives.

Methods for synthesizing furans via intramolecular cyclization include:

Gold-catalyzed cyclization of 3-alkyne-1,2-diols or 1-amino-3-alkyn-2-ols, which provides substituted furans and pyrroles in excellent yields under mild conditions.

Rhodium(III)-catalyzed vinyl C–H activation of acrylic acids reacting with α-diazocarbonyl compounds to form a range of furan derivatives.

Thermolysis of 2-(methylthio)-5-amidofurans containing a tethered dienophile, which results in an intramolecular Diels-Alder reaction to form complex bicyclic systems.

Copper-catalyzed oxidative cyclization of aryl ketones with styrenes, where DMSO acts as both solvent and oxidant, to yield multiaryl-substituted furans.

For the target molecule, a conceivable precursor for intramolecular cyclization would be an acyclic compound containing a phenyl-substituted ketone, an amine, and a carboxylic acid (or its ester/nitrile equivalent) arranged in a specific linear sequence that, upon reaction, would favor 5-endo or 5-exo cyclization to form the desired this compound structure.

Investigation of Specific Precursors and Reaction Pathways for the Target Compound

Synthesizing the specific molecule this compound requires a carefully planned sequence of reactions starting from readily available precursors. While a direct one-step synthesis is not commonly reported, several logical pathways can be proposed based on established furan chemistry.

One potential pathway could begin with a phenyl-substituted starting material. For instance, the synthesis could start from a derivative of 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical. A sequence involving selective functionalization at the 2 and 3 positions would be necessary.

Another viable route could involve building the furan ring with the substituents already in place or in precursor form. A synthesis of a related compound, 4-(aminomethyl)furan-2-carboxylic acid, started with 4,5-dibromofuran-2-carboxylic acid. The synthesis involved selective dehalogenation, palladium-catalyzed cyanation to introduce a nitrile group, and subsequent reduction to the amine. A similar strategy could be adapted for the target molecule:

Start with a 5-phenylfuran-2-carboxylic acid derivative. This could be synthesized via methods like the Paal-Knorr synthesis from a 1,4-dicarbonyl compound.

Introduce functionality at the 3-position. This is often challenging but can be achieved through specific halogenation or metallation-carboxylation sequences.

Introduce the amino group at the 2-position. This could be accomplished via nitration followed by reduction, or through a nucleophilic aromatic substitution reaction on a suitable 2-halo precursor.

A specific example of a synthetic precursor could be an ester of 5-phenyl-2-oxotetrahydrofuran-3-carboxylic acid, which could then be converted to the furan through oxidation and subsequently aminated.

Functionalization and Derivatization Routes of Furan Ring Systems

When a suitable furan precursor is available, the desired phenyl and amino groups can be introduced through functionalization reactions. This approach is highly modular, allowing for the synthesis of a wide array of analogues by varying the coupling partners.

Palladium-Catalyzed Cross-Coupling Reactions in Furan Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura and Mizoroki-Heck are frequently used to modify heterocyclic cores, including furans.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like phenylboronic acid) with an organohalide (such as a 5-bromo-2-aminofuran-3-carboxylate derivative) in the presence of a palladium catalyst and a base. This method is highly effective for introducing the phenyl group at the 5-position of the furan ring.

Mizoroki-Heck Reaction: This reaction couples an aryl halide with an alkene. While less direct for this specific target, it is a key method for functionalizing furan rings.

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds and could be a potential method for introducing the amino group at the 2-position of a 2-halofuran precursor.

These reactions typically exhibit high functional group tolerance, allowing them to be performed late in a synthetic sequence on complex substrates. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Furan Rings

Furan Substrate Coupling Partner Catalyst System (Pd source + Ligand) Base/Solvent Product Type Reference
2-Bromobenzo[b]furans Alkenylaluminum reagents PdCl₂ / XantPhos DCE 2-Alkenylbenzo[b]furans
2-Butylfuran 4-Bromoacetophenone PEPPSI-type Pd(II) complexes KOAc / DMAc 1-(4-(5-butylfuran-2-yl)phenyl)ethanone
Aryl Halide Phenylboronic Acid OXDH-PdNps (nanoparticles) Base / Dioxane:Water Biaryl compounds
O-phenyl hydroxamic ethers Phenylboronic acid Palladium catalyst Base / Solvent γ-lactams (via aza-Heck-Suzuki)

Meerwein Arylation for Phenylfuran Moiety Introduction

The Meerwein arylation is a classic organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a copper salt. This reaction proceeds through a radical mechanism and is a valuable method for C-H arylation. It can be effectively applied to introduce a phenyl group onto a furan ring.

The process generally involves:

Formation of an aryl diazonium salt from the corresponding aniline (e.g., aniline itself to introduce a phenyl group).

In-situ reaction of the diazonium salt with the furan substrate in the presence of a catalyst, such as copper(II) chloride.

This method has been successfully used to synthesize 5-arylfuran-2-carbaldehydes from furan-2-carbaldehyde and various arenediazonium salts. A similar approach could be envisioned where a 2-amino-furan-3-carboxylic acid ester acts as the substrate, with the arylation occurring at the electron-rich 5-position of the furan ring. A key advantage of the Meerwein reaction is the ready availability of a wide range of anilines, allowing for the introduction of diverse substituted phenyl rings.

Suzuki Cross-Coupling Reactions in Furan Ring Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. mdpi.comharvard.eduorganic-chemistry.org This palladium-catalyzed reaction between an organoborane (typically a boronic acid or its ester) and an organohalide or triflate offers a powerful method for functionalizing the furan ring, such as introducing the C5-phenyl group in a precursor to this compound. harvard.edutcichemicals.com

The reaction mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetallation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org A base is required to activate the organoborane, facilitating the transmetallation step. organic-chemistry.org

Despite its utility, the Suzuki coupling of furan-based substrates can present challenges. Furanboronic acids, particularly furan-2-ylboronic acid, can be susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, reducing the yield of the desired coupled product. nih.gov To overcome this, stable alternatives like potassium heteroaryltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates have been developed, which exhibit greater stability and are less prone to this side reaction. harvard.edu Research has demonstrated the successful coupling of various furan-2-yltrifluoroborates with aryl halides, expanding the reaction's scope. nih.gov The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. mdpi.comorganic-chemistry.org

Furan PrecursorCoupling PartnerCatalyst/LigandConditionsProduct TypeYieldReference
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complexK₂CO₃, EtOH/H₂O, 80°C2-Arylbenzo[b]furanGood to Excellent mdpi.com
5-Methylfuran-2-yltrifluoroborate4-BromobenzonitrilePdCl₂(dppf)K₂CO₃, DME, 80°C5-Aryl-furanExcellent nih.gov
5-Formylfuran-2-yltrifluoroborate4-BromobenzonitrilePdCl₂(dppf)K₂CO₃, DME, 80°C5-Aryl-2-formylfuran39% nih.gov
5-Bromoindazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃, DME5-Thiophenyl-indazoleGood nih.gov

Sustainable and Biocatalytic Synthesis of Furan Carboxylic Acids

The principles of green chemistry have spurred the development of sustainable alternatives to traditional synthetic methods. Biocatalysis, which uses enzymes or whole microbial cells as catalysts, is at the forefront of this movement. acs.orgfrontiersin.org These methods offer high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) and reduce reliance on hazardous reagents and solvents. acs.orgnih.gov For the synthesis of furan carboxylic acids, biocatalytic routes often start from renewable biomass-derived precursors like 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgmdpi.com

Enzyme Cascade Reactions for Selective Oxidations of Furanic Precursors

Enzyme cascades, where multiple enzymes work in tandem to perform a series of transformations in a single pot, are a highly efficient strategy for synthesizing complex molecules. rsc.org This approach mimics natural metabolic pathways and avoids the costly and time-consuming isolation of intermediates. For the synthesis of furan carboxylic acids, cascades of oxidative enzymes are particularly relevant. d-nb.infonih.gov

A common starting material is HMF, which contains both an alcohol and an aldehyde group. d-nb.info A cascade can be designed for the selective oxidation of these groups to produce valuable compounds like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), or 2,5-furandicarboxylic acid (FDCA). nih.govrsc.org For example, a dual-enzyme system using a galactose oxidase (GOase) to oxidize the alcohol and an aldehyde oxidase (XOR) to oxidize the aldehyde has been successfully demonstrated for the conversion of HMF to FDCA, a key bioplastic precursor. rsc.orgd-nb.info Another system coupled a bacterial laccase with a fungal alcohol oxidase to achieve a 97.5% yield of FDCA from HMF. nih.gov These cascades operate under mild conditions and use molecular oxygen from the air as the ultimate oxidant, with water as the only byproduct, highlighting their green credentials. d-nb.info

Enzyme SystemSubstrateKey IntermediatesFinal ProductYieldReference
Galactose Oxidase M3-5 & Aldehyde Oxidase PaoABCHMFDFF, HMFCA, FFCAFDCA74% (isolated) rsc.orgd-nb.info
Bacterial Laccase (BpLac) & Fungal Alcohol Oxidase (CglAlcOx)HMFHMFCA, FFCAFDCA97.5% nih.gov
Galactose Oxidase & Alcohol DehydrogenaseHMFDFF, HMFCAFFCA>99% nih.gov
Laccase-TEMPO system5-hydroxy-2(5H)-furanoneTEMPO oxoammonium ionMaleic AcidHigh bohrium.comacs.org

Whole-Cell Biocatalysts in Furan Carboxylic Acid Production

Using whole microbial cells instead of isolated enzymes offers several advantages, including the elimination of costly enzyme purification and the in-situ regeneration of essential cofactors (like NAD⁺/NADH). nih.govacs.org Genetically engineered bacteria, such as Escherichia coli and Pseudomonas putida, are often employed as "cell factories" for producing valuable chemicals. mdpi.comresearchgate.net

For furan carboxylic acid production, recombinant strains are engineered to express specific oxidoreductase or dehydrogenase enzymes. acs.orgresearchgate.net For instance, E. coli cells expressing vanillin (B372448) dehydrogenase (VDH1) and HMF/furfural (B47365) oxidoreductase (HmfH) were constructed to catalyze the complete oxidation of HMF to FDCA with a 96% yield. acs.org Similarly, recombinant E. coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) has been used to produce various furan carboxylic acids from their corresponding aldehydes. acs.org

A significant challenge in whole-cell biocatalysis is the potential toxicity of the substrate or product to the microbial cells, which can inhibit catalytic activity. acs.org Strategies to mitigate this include using robust microbial strains, controlling the pH, and employing fed-batch processes where the substrate is added gradually to maintain a low, non-toxic concentration. researchgate.netacs.org Using these approaches, high product titers have been achieved; for example, one system produced 292 mM of HMFCA with a productivity of 2.0 g/L·h. researchgate.net

Application of Deep Eutectic Solvents in Green Synthesis

Deep Eutectic Solvents (DESs) are emerging as a new class of green solvents that present a sustainable alternative to volatile organic compounds and some ionic liquids. acs.orgnih.gov A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. acs.orgnih.gov Common components include choline (B1196258) chloride (an inexpensive and biodegradable quaternary ammonium (B1175870) salt) as the HBA, and compounds like urea, glycerol, or carboxylic acids as the HBD. acs.orgyoutube.com

The key advantages of DESs include their low cost, low volatility, biodegradability, and simple preparation with 100% atom economy. nih.gov In chemical synthesis, they can act as both the solvent and the catalyst. For example, a DES composed of choline chloride and oxalic acid was used for the efficient oxidation of furfural to maleic acid and fumaric acid, achieving a 95.7% yield at a mild temperature of 50°C. rsc.org The acidic nature of the HBD can catalyze the reaction, while the unique solvent environment can enhance substrate solubility and reaction rates. rsc.orgresearchgate.net The application of DESs in the synthesis of functionalized furan carboxylic acids represents a promising avenue for developing more environmentally benign manufacturing processes. youtube.com

Chemoenzymatic Systems for Enhanced Selectivity and Yield

A chemoenzymatic cascade for the synthesis of furan carboxylic acids can be designed in several ways. One strategy involves using a chemical catalyst to produce a key intermediate from biomass, which is then converted to the final product by a biocatalyst in a one-pot reaction. For instance, a solid acid catalyst was used to convert biomass into furfural, which was subsequently reduced to furfuryl alcohol using whole E. coli cells in the same reaction vessel. nih.gov

Another powerful approach combines enzymes with chemical cofactors or mediators. A chemoenzymatic system was developed for the selective conversion of HMF into different furan carboxylic acids (HMFCA, FFCA, and FDCA) with yields and selectivities exceeding 99%. rsc.orgrsc.org This system used a combination of oxidoreductase enzymes and a natural flavin cofactor mimic, which enabled the in-situ generation of H₂O₂ and regeneration of NAD⁺, overcoming common issues associated with the external addition of these reagents. rsc.orgrsc.org Such integrated systems represent a sophisticated and highly efficient route toward the sustainable production of complex molecules like this compound.

Spectroscopic and Computational Elucidation of 2 Amino 5 Phenylfuran 3 Carboxylic Acid Structural Features

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Amino-5-phenylfuran-3-carboxylic acid, with each method offering unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the various protons in the molecule. The acidic proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons of the amino group (–NH₂) would likely produce a broad signal. The protons on the phenyl ring would appear in the aromatic region, approximately between 7.0 and 8.0 ppm. The single proton on the furan (B31954) ring is also expected in the aromatic region, with its exact shift influenced by the adjacent substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the carboxyl group (–COOH) is highly deshielded and typically resonates in the 165–185 ppm range. openstax.org The carbon atoms of the furan and phenyl rings would appear between approximately 100 and 150 ppm. The carbon attached to the amino group (C2) and the phenyl-substituted carbon (C5) of the furan ring would have their chemical shifts influenced by these functional groups.

Table 1: Predicted NMR Data for this compound

Group Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad singlet) 165 - 185
Phenyl Protons (-C₆H₅) 7.0 - 8.0 (multiplets) 125 - 140
Furan Proton (-CH-) ~6.0 - 7.5 (singlet) 100 - 150
Amino Protons (-NH₂) Variable (broad singlet) Not Applicable
Furan Carbons Not Applicable 100 - 160

Note: These are predicted values based on typical chemical shifts for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The carboxylic acid group presents a very broad O–H stretching band from 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching absorption between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The amino group (–NH₂) would show N–H stretching vibrations in the region of 3300–3500 cm⁻¹, which may appear as a sharp, two-pronged band for a primary amine. libretexts.org Aromatic C–H stretching from the phenyl ring is expected just above 3000 cm⁻¹, while C=C stretching vibrations from both the phenyl and furan rings would appear in the 1450–1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch 1710 - 1760 Strong
Amine N-H stretch 3300 - 3500 Medium, Sharp
Aromatic/Furan C-H stretch 3000 - 3100 Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (EI-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and deducing the structure from fragmentation patterns. The molecular formula for this compound is C₁₁H₉NO₃, giving it a monoisotopic mass of approximately 203.058 g/mol .

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to characteristic fragmentation of the molecule. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17] peak, and the loss of a carboxyl group (•COOH), leading to an [M-45] peak. libretexts.orgyoutube.comnih.gov The stability of the aromatic furan and phenyl rings would likely result in a prominent molecular ion peak (M⁺•). libretexts.org Further fragmentation could involve cleavage of the furan ring or other characteristic losses.

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extensive conjugation in this compound, involving the phenyl ring, the furan ring, and the carbonyl group, is expected to result in strong UV absorption.

The system of conjugated π-bonds will likely lead to intense π→π* transitions at longer wavelengths compared to non-conjugated systems. masterorganicchemistry.com Additionally, the carbonyl group of the carboxylic acid and the lone pair of electrons on the nitrogen of the amino group can give rise to weaker n→π* transitions. masterorganicchemistry.com The exact absorption maxima (λmax) would be influenced by the solvent polarity. researchgate.net For comparison, similar aromatic carboxylic acids show absorption bands in the 200-400 nm range. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

An X-ray crystal structure would confirm the planarity of the furan and phenyl rings and determine the dihedral angle between them. It would also provide precise bond lengths and angles for the entire molecule. nih.gov Crucially, it would reveal the nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid and amino groups, which dictate the crystal packing.

Computational Chemistry Approaches

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. researchgate.net These theoretical calculations can predict and help interpret experimental results.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry , predicting bond lengths, bond angles, and dihedral angles in the gas phase or in solution.

Calculate vibrational frequencies , which can be compared with experimental IR and Raman spectra to aid in the assignment of absorption bands. rsc.org

Predict NMR chemical shifts , providing theoretical support for the assignment of signals in ¹H and ¹³C NMR spectra.

Simulate electronic transitions , helping to assign the absorption bands observed in the UV-Vis spectrum to specific molecular orbital transitions. researchgate.net

Analyze frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity.

Computational studies on similar molecules, such as other amino acids and carboxylic acids, have demonstrated the accuracy and utility of these methods in elucidating structural and electronic features. rsc.orgmdpi.com

Density Functional Theory (DFT) for Geometric Optimization, Electronic Structure, and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular structures and properties. By approximating the electron density of a molecule, DFT calculations can determine its lowest energy conformation (geometric optimization), the distribution and energy of its molecular orbitals, and its characteristic vibrational frequencies.

Geometric Optimization: The optimization of the molecular structure of this compound would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) or 6-31G(d). nih.govresearchgate.netnih.gov This process yields the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. The resulting geometry would reveal key bond lengths and angles. For instance, a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid revealed a planar conformation, stabilized by intramolecular hydrogen bonds and conjugated π-systems. nih.gov Similar planarity would be expected for the furan-carboxylic acid core of the title compound, though some torsion would occur around the single bond connecting the furan and phenyl rings.

Electronic Structure: The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. mdpi.com In a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 5.0452 eV. nih.gov For this compound, the HOMO would likely be localized on the electron-rich aminofuran and phenyl rings, while the LUMO would be centered on the electron-withdrawing carboxylic acid group and the π-system.

Vibrational Frequency Analysis: Following geometric optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum and to predict its vibrational spectrum (FT-IR and FT-Raman). The calculated frequencies correspond to the characteristic stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental data, often requiring a scaling factor to account for anharmonicity and basis set limitations. nih.gov

For this compound, key vibrational modes would include:

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3400-3500 cm⁻¹ region.

O-H Stretching: The carboxylic acid O-H stretch is usually a broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, characteristic band, expected around 1700-1750 cm⁻¹. researchgate.net

C=C and C-N Stretching: Aromatic ring C=C stretching vibrations and C-N stretching modes typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

Furan Ring Vibrations: The furan ring itself has characteristic breathing and stretching modes. Studies on 2-thiophene carboxylic acid, a related five-membered heterocycle, show these ring stretches between 1300 and 1550 cm⁻¹. iosrjournals.org

Below is a table of expected vibrational frequencies based on DFT studies of similar molecules.

Vibrational ModeExpected Frequency Range (cm⁻¹)Reference Compound(s)
N-H Asymmetric & Symmetric Stretch3300 - 35002-Amino-5-chloropyridine
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)2-Thiophene Carboxylic Acid
C-H Aromatic Stretch3000 - 31002-Amino-5-phenyl-1,3,4-thiadiazole, 2-Thiophene Carboxylic Acid
C=O Stretch (Carboxylic Acid)1700 - 1750General Carboxylic Acids
C=C Aromatic Ring Stretch1400 - 16252-Amino-5-phenyl-1,3,4-thiadiazole
C-N Stretch1250 - 13802-Amino-5-chloropyridine
Furan Ring Breathing/Stretching1300 - 15502-Thiophene Carboxylic Acid

This table presents expected values based on computational studies of analogous molecules and general spectroscopic data. Actual values for this compound would require a specific DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Prediction

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations, typically performed at the same level of theory as the ground-state optimization, would identify the major absorption bands (λmax), their corresponding oscillator strengths (a measure of transition probability), and the nature of the transitions (e.g., π → π* or n → π). nih.gov A recent TD-DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid predicted a strong absorption peak at 251 nm, assigned to a π → π transition involving the HOMO to LUMO+1 excitation. nih.gov Given the extended conjugation provided by the phenyl group in this compound, one would anticipate one or more strong π → π* transitions in the UV region, likely red-shifted (at a longer wavelength) compared to simpler furan derivatives due to the larger conjugated system.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack.

Blue/Green Regions: Indicate positive electrostatic potential, electron-deficient. These are sites susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show:

Most Negative Potential (Red): Located around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with electrophiles. nih.govresearchgate.net

Positive Potential (Blue): Concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogens of the amino group, indicating their acidic character and susceptibility to nucleophilic attack or deprotonation. researchgate.net The furan and phenyl rings would show intermediate potentials, with the exact distribution influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

Conformational Analysis and Molecular Dynamics Simulations of Furan Carboxylic Acids

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, key rotational barriers would exist around the single bonds connecting the furan ring to the phenyl group and the carboxylic acid group.

Molecular Dynamics (MD) simulations can provide deeper insight into the conformational landscape by simulating the atomic motions of the molecule over time, often in the presence of a solvent. Studies on other carboxylic acids have shown that the relative stability of conformers can be significantly influenced by the surrounding environment. For example, while the syn conformation of a carboxylic acid is often favored in the gas phase, the anti conformation can become more stable in an aqueous solution due to more favorable interactions with water molecules. MD simulations of furan-based polymers have also been used to understand how molecular structure influences chain mobility and material properties. nih.gov A full conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles to identify all low-energy conformers and the barriers between them.

Chemical Reactivity and Transformational Pathways of 2 Amino 5 Phenylfuran 3 Carboxylic Acid

Reactions of the Furan (B31954) Ring System

The furan nucleus is inherently electron-rich compared to benzene (B151609), making it highly susceptible to various reactions that target the aromatic system. chemicalbook.compearson.com The substituents present on the 2-Amino-5-phenylfuran-3-carboxylic acid core further modulate this reactivity. The amino group at the C2 position is a strong activating group, significantly increasing the electron density of the ring through resonance. Conversely, the carboxylic acid at the C3 position is a deactivating group, withdrawing electron density. The phenyl group at C5 has a more complex electronic influence, but it sterically hinders attack at that position.

Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often under milder conditions than those required for benzene. pearson.compearson.com The preferred site of electrophilic attack on an unsubstituted furan ring is the C2 position (α-position), as the resulting cationic intermediate (sigma complex) is more effectively stabilized by resonance, with three contributing structures. chemicalbook.comchempedia.info

In this compound, the positions for substitution are already occupied at C2 and C5. The directing effects of the existing substituents determine the regioselectivity of further substitution. The powerful electron-donating amino group at C2 strongly activates the ring, while the C3-carboxylic acid deactivates it. In substituted furans, the activating groups direct incoming electrophiles to the ortho and para positions. wikipedia.org For a 2-aminofuran, this would strongly favor substitution at the C5 and C3 positions. researchgate.net Since both C5 (phenyl) and C3 (carboxylic acid) are substituted, the remaining open position is C4. The C2-amino group's activating effect is expected to overcome the deactivating influence of the adjacent C3-carboxyl group, making the C4 position the most probable site for electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Predicted Influence on EAS
Amino (-NH₂) C2 Activating, Electron-Donating Directs to C3 and C5; strongly activates the ring
Carboxylic Acid (-COOH) C3 Deactivating, Electron-Withdrawing Hinders substitution at C2 and C4

Based on this analysis, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be predicted to occur predominantly at the C4 position of this compound.

The furan ring, despite its aromaticity, is susceptible to cleavage under certain conditions, particularly in acidic media. researchgate.netmdpi.com This ring-opening reaction provides a pathway to linear compounds that can subsequently be used in recyclization reactions to form different heterocyclic structures. dntb.gov.uarsc.org

The mechanism for acid-catalyzed ring opening typically begins with the protonation of the furan ring, preferentially at an α-carbon (C2 or C5). scite.aiacs.org This disrupts the aromatic system and makes the ring susceptible to nucleophilic attack, often by the solvent (e.g., water or an alcohol), to form a dihydrofuranol intermediate. researchgate.netacs.org Further protonation on the furan's oxygen atom facilitates the cleavage of the C-O bond, leading to the formation of a 1,4-dicarbonyl compound. youtube.com For this compound, this would yield a substituted 1,4-dicarbonyl species.

These 1,4-dicarbonyl intermediates are versatile synthons for building new rings. Recyclization can occur when a substituent on the original furan molecule contains a nucleophile that can react intramolecularly with the newly formed carbonyl groups. For instance, studies have shown that 2-(2-aminophenyl)furans can undergo ring-opening followed by an intramolecular condensation to form indoles. dntb.gov.uaresearchgate.net Similarly, other furan derivatives have been converted to pyridines and other heterocycles through this strategy. rsc.org

The electron-rich nature of the furan ring makes it prone to oxidation by various reagents. researchgate.netresearchgate.net The course of the oxidation and the resulting products are highly dependent on the oxidant used and the reaction conditions. researchgate.net

Common oxidative transformations of the furan ring involve an initial [4+2] cycloaddition with an oxidant like singlet oxygen or a peroxy radical to form an unstable endoperoxide intermediate. researchgate.netnih.gov This intermediate can then rearrange or be cleaved to yield a variety of products. For example, vapor-phase catalytic oxidation over vanadium-based catalysts can convert furans into maleic acid or maleic anhydride. researchgate.net The use of hydrogen peroxide with specific catalysts can also achieve this transformation. nih.gov Milder oxidation, such as photosensitized oxidation at low temperatures, can allow for the isolation of the endoperoxide, which may rearrange to form epoxides. rsc.org

Table 2: Common Oxidizing Agents for Furan Derivatives and Their Products

Oxidizing Agent/System Typical Product(s) Reference(s)
V₂O₅ / O₂ (vapor phase) Maleic anhydride, Maleic acid researchgate.net
Hydrogen Peroxide (H₂O₂) / TS-1 Catalyst Maleic acid nih.gov
Photosensitized O₂ Furan endoperoxides, Epoxides rsc.org
Peroxy acids (e.g., m-CPBA) Ring-opened products, Epoxides nih.govacs.org

For this compound, oxidation could lead to ring-opened dicarboxylic acids or other functionalized products, depending on the selectivity of the chosen oxidant.

Transformations of the Amino Group

The primary amino group at the C2 position is a key functional handle, enabling a range of transformations including acylation, condensation, and diazotization.

The amino group of this compound can undergo acylation with reagents like acid chlorides or anhydrides to form the corresponding amides (acylaminofurans). However, 2-aminofurans are known to be highly reactive and potentially unstable, which can complicate direct acylation reactions. researchgate.netresearchgate.net

The juxtaposition of the amino and carboxylic acid groups allows for condensation reactions to construct fused heterocyclic systems. 2-Aminofuran-3-carboxylates and their corresponding nitriles are well-established precursors for the synthesis of furopyrimidines. researchgate.net These reactions typically involve condensation with a reagent that provides one or more carbon atoms to form the new ring. For example, heating with formamide (B127407) or reacting with orthoesters can lead to the formation of a fused pyrimidinone ring. The reaction of 2-aminofurans with electrophilic reagents like ethyl ethoxymethylenecyanoacetate has also been reported to yield substituted products that can undergo thermal cyclization to form furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net

As a primary aromatic amine, the 2-amino group can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgslideshare.net The resulting furan-2-diazonium salt is an electrophilic species.

These diazonium salts can undergo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. chemguide.co.uk This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the activated aromatic ring of the coupling partner to form an azo compound, characterized by the -N=N- linkage. chemguide.co.uknih.gov This two-step sequence is the basis for the synthesis of a vast number of azo dyes. unb.ca The diazotization of various heterocyclic amines and their subsequent coupling to produce brightly colored dyes is well-documented. scispace.comnih.govresearchgate.net

Table 3: Potential Coupling Partners for Diazotized this compound

Class of Coupling Partner Example Compound Resulting Azo Dye Feature
Phenols Phenol, Resorcinol Hydroxy-substituted azo compound
Naphthols 2-Naphthol (β-Naphthol) Naphthyl-azo compound, often intensely colored
Aromatic Amines Aniline (B41778), N,N-Dimethylaniline Amino-substituted azo compound

This reactivity allows for the synthesis of a novel class of furan-containing azo dyes, where the color and properties can be tuned by the choice of the coupling partner.

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives with potentially altered physical, chemical, and biological properties.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modify the polarity, solubility, and reactivity of the parent compound. These reactions typically proceed via nucleophilic acyl substitution.

Esterification: The most common method for the esterification of carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the formation of the ester. libretexts.org The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org Subsequent dehydration leads to the formation of the ester. For instance, the methyl ester of a related compound, 5-(2-amino-phenyl)-furan-2-carboxylic acid, has been synthesized, indicating the applicability of esterification to this class of compounds.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to the acid-base reaction that forms a stable carboxylate salt, rendering the carbonyl carbon less electrophilic. libretexts.orgyoutube.com To overcome this, coupling agents are often employed to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then smoothly reacts with an amine to yield the corresponding amide. libretexts.org The synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been reported, demonstrating the successful application of these methods to similar heterocyclic systems. nih.gov A diversity-oriented synthesis of furan-2-carboxamides has also been explored, highlighting the versatility of this reaction for creating libraries of compounds with potential biological activity. nih.gov

Derivative TypeGeneral ReactionReagents and ConditionsRepresentative Examples from Related Scaffolds
EstersFischer EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatMethyl 5-(2-aminophenyl)furan-2-carboxylate
AmidesAmide CouplingAmine, Coupling Agent (e.g., DCC, EDC), or conversion to Acyl Chloride (e.g., SOCl₂)N-Benzyl-3-aminopyrazine-2-carboxamide, 5-Phenylfuran-2-carboxamides

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. A common and potent reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, this reaction is typically carried out in anhydrous ethereal solvents.

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant transformation. While simple aliphatic carboxylic acids are resistant to thermal decarboxylation, the presence of certain structural features can facilitate this reaction. libretexts.org For heteroaromatic carboxylic acids, decarboxylation can often be achieved by heating, sometimes in the presence of a catalyst. The mechanism for the decarboxylation of furan-2-carboxylic acid is proposed to proceed through an ipso-substitution pathway. The stability of the intermediate formed upon protonation at the carbon bearing the carboxyl group plays a crucial role. Kinetic studies on the decarboxylation of related 2-aminothiazole-5-carboxylic acids have shown that the reaction can proceed through different mechanisms depending on the reaction conditions. nih.gov For α-amino acids, decarboxylation can be promoted by condensation with a carbonyl compound, which facilitates the elimination of CO₂. researchgate.net

TransformationGeneral OutcomeTypical Reagents/ConditionsNotes
ReductionFormation of 2-amino-5-phenyl-3-(hydroxymethyl)furanLithium aluminum hydride (LiAlH₄) in anhydrous etherA strong reducing agent is required.
DecarboxylationFormation of 2-amino-5-phenylfuranHeating, potentially with an acid or metal catalystThe ease of decarboxylation depends on the stability of the reaction intermediate.

Isomerization and Tautomeric Equilibria in Related Furan Structures

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are theoretically possible due to the presence of the amino group adjacent to the furan ring oxygen and conjugated with the carbonyl group.

The primary tautomeric equilibrium to consider is the amino-imino tautomerism. The amino form is generally the more stable tautomer for simple 2-aminofurans. However, the position of the equilibrium can be influenced by factors such as substitution patterns, solvent polarity, and pH. The imino tautomer would exist as a furan-2(3H)-imine.

Furthermore, the presence of the 3-carboxylic acid group introduces the possibility of keto-enol tautomerism involving the furan ring, although this is generally less favorable for aromatic furan systems. Computational studies on related heterocyclic systems, such as pyridine (B92270) carbonyl thiosemicarbazide (B42300) derivatives, have been used to determine the most stable tautomeric forms in different environments. researchgate.net In the case of 2-aminopurine, another heterocyclic amine, the potential for amino-imino tautomerism has been extensively studied in the context of its biological activity. google.com For this compound, the amino tautomer is expected to be the predominant species under normal conditions, but the potential for equilibrium with the imino form could be relevant in certain chemical reactions or biological interactions. Studies on related 3-hetarylaminomethylidenefuran-2(3H)-ones demonstrate the existence and reactivity of related enamine systems. nih.gov

Advanced Applications of 2 Amino 5 Phenylfuran 3 Carboxylic Acid in Complex Molecule Synthesis

Utilization as a Core Scaffold in Heterocyclic Compound Synthesis

The intrinsic structure of 2-amino-5-phenylfuran-3-carboxylic acid, featuring an ortho-amino-acid arrangement on a furan (B31954) ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement allows for intramolecular cyclization or condensation reactions with various reagents to build new rings onto the furan core, a common strategy in medicinal chemistry. bohrium.comresearchgate.net

Research into analogous structures, such as 2-aminobenzothiazole (B30445) and other amino-acid derivatives, demonstrates that these motifs are frequently employed to generate bicyclic and polycyclic compounds. bohrium.com For instance, the amino and carboxylic acid groups can react with bifunctional reagents to yield a variety of fused heterocycles. The reaction with phosgene (B1210022) or its equivalents could lead to the formation of furo[2,3-d]pyrimidine-2,4-diones, a core structure found in numerous biologically active molecules. Similarly, condensation with β-ketoesters can produce furo[2,3-b]pyridine (B1315467) derivatives.

The synthesis of such fused systems is a key step in developing novel compounds for drug discovery. For example, the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives has been explored to create potent anti-tumor agents. nih.gov The furan-based scaffold offers a distinct electronic and steric profile compared to more common benzene (B151609) or thiazole (B1198619) cores, potentially leading to unique biological activities and improved pharmacological properties.

Role as a Building Block for Functionalized Organic Molecules

Beyond its use as a scaffold for fused rings, this compound is a valuable building block for elaborating molecular complexity through functional group manipulation. Each component of the molecule—the carboxylic acid, the primary amine, and the phenyl group—can be selectively modified to introduce new functionalities. Carboxylic acids are among the most versatile functional groups in organic synthesis, serving as precursors to a wide array of other groups. researchgate.net

The amino group can undergo acylation to form amides, alkylation, or serve as a nucleophile in the construction of larger systems. The carboxylic acid can be converted into esters, amides, or acid chlorides, which are then used in coupling reactions. This dual reactivity allows for the sequential or orthogonal derivatization of the molecule, making it a highly adaptable component in a synthetic chemist's toolbox. nih.gov

The table below details some of the potential transformations for the functional groups of this compound, illustrating its versatility as a building block.

Functional GroupReaction TypeReagent ExampleResulting Functional Group
Carboxylic AcidEsterificationMethanol, Acid CatalystMethyl Ester
Carboxylic AcidAmidationAniline (B41778), Coupling AgentPhenyl Amide
Carboxylic AcidReductionLiAlH₄Hydroxymethyl
Carboxylic AcidAcid Chloride FormationSOCl₂Acyl Chloride
Amino GroupAcylationAcetyl ChlorideAcetamide
Amino GroupReductive AminationAcetone, NaBH₃CNIsopropylamine
Amino GroupDiazotizationNaNO₂, HClDiazonium Salt
Phenyl GroupNitrationHNO₃, H₂SO₄Nitrophenyl Group

These transformations enable the molecule to be tethered to other molecular fragments, polymers, or surfaces, highlighting its role in creating functionalized organic materials.

Integration into Multi-Step Synthesis of Chemically Diverse Compounds

The true power of this compound is realized when it is integrated into complex, multi-step synthetic sequences. researchgate.net The ability to selectively functionalize its different components allows for its strategic incorporation into the assembly of larger, more intricate molecules such as natural products, pharmaceuticals, and molecular probes. Multi-step synthesis provides a pathway to transform simple starting materials into highly complex molecular targets. nih.govresearchgate.net

A hypothetical multi-step synthesis could begin with the protection of the amino group, followed by the modification of the carboxylic acid into an amide via a coupling reaction. Subsequently, the phenyl ring could be functionalized through electrophilic substitution to introduce additional reactive handles. Finally, deprotection of the amino group would free it for a subsequent cyclization reaction, ultimately yielding a complex polycyclic molecule with precisely controlled functionality. This approach is analogous to the strategies used to synthesize complex drugs, where building blocks are sequentially assembled. nih.gov

The use of such furan-based building blocks is exemplified in the synthesis of intermediates for complex molecules like Prucalopride, which involves a functionalized dihydrobenzofuran carboxylic acid core. chemicalbook.com The structured and predictable reactivity of this compound allows chemists to design rational synthetic routes to novel chemical entities with diverse structures and potential applications.

The following table outlines a plausible multi-step sequence to demonstrate how this building block could be used to generate a more complex derivative.

StepReactionPurpose
1Amine Protection (e.g., with Boc₂O)Prevent unwanted side reactions of the highly reactive amino group.
2Amide Coupling (e.g., with a primary amine)Elongate the molecule by forming a new carbon-nitrogen bond at the carboxyl group.
3Phenyl Ring Halogenation (e.g., with NBS)Introduce a functional handle on the phenyl ring for further cross-coupling reactions.
4Amine Deprotection (e.g., with TFA)Regenerate the amino group for subsequent transformation.
5Intramolecular CyclizationForm a new heterocyclic ring, creating a complex polycyclic system.

This strategic approach, combining functional group interconversion with scaffold elaboration, underscores the value of this compound as a cornerstone in the synthesis of chemically diverse and complex molecules.

Mechanistic Structure Activity Relationship Investigations of 2 Amino 5 Phenylfuran 3 Carboxylic Acid Derivatives

In Vitro Studies on Molecular Target Interaction Mechanisms

Enzyme Inhibition Mechanisms

Derivatives of the 2-amino-5-phenylfuran-3-carboxylic acid scaffold have been investigated as inhibitors of several key enzymes implicated in disease, demonstrating varied mechanisms of action.

Phosphodiesterases (PDE4): A series of 5-phenyl-2-furan derivatives have been designed and synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme crucial in regulating cellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 elevates cAMP levels, which in turn suppresses the activity of inflammatory cells and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

In vitro enzyme assays revealed that these furan (B31954) derivatives exhibit significant inhibitory activity against the PDE4B subtype. The potency of these inhibitors was found to be highly dependent on the substitution pattern on the phenyl ring. For instance, compounds with a chloro substitution at the para-position of the phenyl ring showed greater efficacy compared to those with substitutions at the ortho or meta positions. nih.gov One of the most potent compounds identified, featuring a methoxy (B1213986) group at the para-position of the phenyl ring, exhibited a lower IC₅₀ value (1.4 μM) than the reference drug rolipram (B1679513) (2.0 μM). nih.gov These findings highlight the importance of the electronic and steric properties of the substituents on the phenyl ring for effective PDE4 inhibition. nih.gov

Table 1: PDE4B Inhibitory Activity of Selected 5-Phenylfuran Derivatives

Compound Phenyl Ring Substituent IC₅₀ (μM) against PDE4B Reference
3b 2-Chloro 101.6 nih.gov
3c 3-Chloro 62.8 nih.gov
3d 4-Chloro 15.7 nih.gov
5j Not Specified (Methoxy group mentioned as beneficial) 1.4 nih.gov
Rolipram (Reference Drug) 2.0 nih.gov

TANK-binding Kinase 1 (TBK1) and Inhibitor of Nuclear Factor Kappa-B Kinase ε (IKKε): TBK1 and IKKε are key kinases in inflammatory and innate immunity pathways, and their inhibition is a therapeutic strategy for metabolic diseases and some cancers. nih.govglpbio.com While extensive research has focused on the drug amlexanox (B1666007), a chromene-based carboxylic acid derivative, for inhibiting these kinases, the underlying principles of molecular interaction are relevant for designing new inhibitors based on other heterocyclic scaffolds. researchgate.netbldpharm.com

The carboxylic acid moiety is a critical pharmacophore for inhibiting TBK1 and IKKε, forming key interactions within the kinase active site. nih.govbldpharm.com For instance, the carboxylate group of amlexanox interacts with a crucial threonine residue (Thr156) in the TBK1 active site. researchgate.net Modifying or replacing this carboxylic acid group with bioisosteres, such as a tetrazole, can significantly alter potency and selectivity. bldpharm.com Converting the acid to a small amide or ester nearly eliminates inhibitory effects against TBK1, suggesting a strict requirement for the acidic group. nih.govbldpharm.com This highlights a potential route for developing selective inhibitors and underscores that the 3-carboxylic acid group of a furan-based scaffold would be expected to play a similarly crucial role in the design of novel TBK1/IKKε inhibitors.

Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1): FIH-1 is an asparaginyl hydroxylase that negatively regulates the transcriptional activity of hypoxia-inducible factors (HIFs) under normal oxygen conditions. scbt.comnih.gov The inhibition of FIH-1 is a strategy to modulate the hypoxic response. It has been reported that certain classes of compounds, such as cyclic beta-oxocarboxylic acids, can inhibit FIH-1 by ligating to the iron atom in its active site. nih.gov However, specific studies detailing the direct inhibition of FIH-1 by derivatives of this compound are not extensively documented in the current literature.

Phenylalanine Ammonia-Lyase (PAL): PAL is a key enzyme in the phenylpropanoid pathway in plants and some microbes, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. Research has shown that derivatives such as 2-amino-3-(5-phenylfuran-2-yl)propionic acids and 5-phenylfuran-2-ylacrylic acids act as novel substrates for recombinant PAL from parsley (Petroselinum crispum). The study investigated derivatives with no substituent on the phenyl ring, as well as those with para-bromo or para-chloro substituents. The enzyme was able to convert the racemic mixture of these novel furanylalanines, allowing for the isolation of the D-enantiomers after 50% conversion. This indicates that the 5-phenylfuran moiety is well-tolerated within the active site of PAL, demonstrating the enzyme's substrate promiscuity.

Receptor Modulation Mechanisms

NMDA Receptor Glycine (B1666218) Site Agonism: Derivatives of this compound have been explored as modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for glutamatergic neurotransmission in the central nervous system. Specifically, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs were designed as agonists for the glycine co-agonist binding site on the GluN1 subunit of NMDA receptors.

These compounds displayed a remarkable range of potencies and agonist efficacies that were dependent on the specific GluN2 subunit (A-D) co-assembled in the receptor tetramer. This subtype-specific activity is highly desirable for therapeutic development. For example, one analog, compound 8p , was identified as a potent partial agonist at the GluN1/2C subtype with an EC₅₀ of 0.074 μM and 28% efficacy relative to glycine, while showing almost no agonist activity at GluN1/2A, GluN1/2B, and GluN1/2D subtypes. This demonstrates that modifications to the N-acyl aromatic part of the molecule can fine-tune interactions within the glycine binding pocket, leading to compounds that can selectively modulate specific NMDA receptor populations.

Molecular Interactions with Biological Macromolecules

While many carboxylic acid derivatives, such as quinoline-3-carboxylic acids, have been investigated as DNA minor groove binding agents nih.gov, detailed studies focusing specifically on the DNA binding and intercalation mechanisms of this compound derivatives are not widely available in the published literature. Research in this area has primarily focused on other biological targets like enzymes and receptors.

Molecular Docking and Computational Modeling in SAR Elucidation

Molecular docking and other computational techniques have been instrumental in understanding the SAR of this compound derivatives. These methods provide insights into the putative binding poses and key molecular interactions that govern their biological activity.

For the 5-phenyl-furan derivatives designed as PDE4 inhibitors, molecular docking studies were crucial in rationalizing their inhibitory potency. nih.gov Docking simulations suggested that these compounds bind within the active site of PDE4B. A key finding was that the introduction of a methoxy group at the para-position of the phenyl ring facilitated a favorable interaction with the metal binding pocket domain of the enzyme, which was proposed to be a reason for its enhanced inhibitory activity. nih.govnih.gov

Similarly, in the development of NMDA receptor agonists, molecular modeling was used to evaluate the binding mode of the (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives in the glycine binding site. By exchanging the original N-acyl aromatic scaffold of known ligands for a more flexible substituted phenyl-furan motif, researchers could explore new binding conformations within the glycine pocket, leading to the identification of compounds with novel subtype-selectivity profiles. These computational models, validated by experimental data, are powerful predictive tools for designing next-generation derivatives with improved potency and selectivity.

Influence of Substituents on Molecular Interactions and Selectivity

The functionalization of the this compound core has a profound impact on molecular interactions and target selectivity. SAR studies have consistently shown that the nature and position of substituents on both the furan and phenyl rings are critical determinants of biological activity.

PDE4 Inhibition: For 5-phenyl-2-furan derivatives, substitutions on the phenyl ring significantly influenced PDE4B inhibition. Chloro-substituted compounds were generally more active than the unsubstituted parent compound. nih.gov More specifically, a para-chloro substituent (3d , IC₅₀ = 15.7 μM) was more effective than ortho (3b , IC₅₀ = 101.6 μM) or meta (3c , IC₅₀ = 62.8 μM) substitutions, indicating a specific spatial and electronic requirement in the binding pocket. nih.gov Furthermore, a para-methoxy group was found to be highly beneficial for activity. nih.gov

NMDA Receptor Agonism: In the case of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, substitutions on the phenyl ring attached to the furan led to wide variations in potency and efficacy at different NMDA receptor subtypes. This demonstrates that substituents can modulate the fine-tuning of interactions with different GluN2 subunits, thereby controlling the selectivity profile of the ligands. The inherent flexibility of the phenyl-furan scaffold, compared to more rigid fused-ring systems, allows these substituents to orient the molecule within the binding site to achieve subtype-specific agonism.

PAL Substrate Activity: The investigation of 2-amino-3-(5-phenylfuran-2-yl)propionic acid derivatives as substrates for PAL included compounds with para-bromo and para-chloro substituents on the phenyl ring, suggesting that the enzyme's active site can accommodate halogenated phenyl groups.

Investigation of Cellular Pathway Modulation In Vitro

Derivatives of this compound have been shown to modulate key cellular pathways, particularly those involved in inflammation.

Inflammatory Response Modulation: The most direct evidence of cellular pathway modulation comes from studies on PDE4 inhibitors. A series of 5-phenyl-2-furan derivatives demonstrated the ability to block the release of TNF-α induced by lipopolysaccharide (LPS) in human blood monolayer cells. nih.govnih.gov Since TNF-α is a central mediator of inflammation, this finding confirms that the enzyme inhibition observed in vitro translates to a functional anti-inflammatory effect at the cellular level.

Apoptosis Induction and Cell Cycle Arrest: While direct studies linking this compound derivatives to apoptosis or cell cycle arrest are limited, the molecular targets they interact with are known to be involved in these processes. For example, TBK1 has a role in promoting cell survival and protecting against TNF-induced apoptosis. Therefore, inhibitors of TBK1 could potentially modulate apoptosis pathways. Furthermore, the availability of amino acids, the core components of these molecules, is known to be a critical checkpoint for cell cycle progression. nih.govnih.gov Deprivation of specific amino acids can lead to either cell cycle arrest or entry into a quiescent state. nih.gov Although not a direct pharmacological effect of the derivatives themselves, this highlights the fundamental biological relevance of their core chemical structure.

Sustainable and Biocatalytic Approaches for Furan Carboxylic Acid Production

Conversion of Biomass-Derived Feedstocks to Furan (B31954) Carboxylic Acids

The primary route to bio-based furan carboxylic acids begins with carbohydrates derived from non-food biomass, such as agricultural residues. rsc.orgnih.gov These carbohydrates, mainly hexose (B10828440) sugars like glucose and fructose, undergo acid-catalyzed dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comavestia.com HMF is a crucial and versatile intermediate that can be catalytically upgraded to a variety of valuable furan derivatives. mdpi.comunive.it

The biocatalytic conversion of HMF to FDCA is a key focus area. This transformation typically proceeds through a series of oxidation steps. avestia.com Whole-cell biocatalysts, using genetically engineered bacteria such as Pseudomonas putida, Escherichia coli, and Raoultella ornithinolytica, have been developed to perform this conversion efficiently. mdpi.comnih.gov For instance, an engineered P. putida S12 strain expressing a 5-hydroxymethylfurfural oxidase (HMFO) successfully converted HMF to FDCA, achieving a 70% yield in 24 hours. nih.gov Another study using a modified P. putida strain reached a 97% yield of FDCA in a fed-batch process. mdpi.com These whole-cell systems are advantageous as they can contain the necessary enzymes and cofactor regeneration systems within a single, self-sustaining biological entity.

Microorganism (Strain)Key Enzyme/ModificationSubstrateProductYieldReference
Pseudomonas putida S12Expressing HMFOHMFFDCA70% nih.gov
Pseudomonas putida S12Expressing HmfHHMFFDCA97% mdpi.commdpi.com
Raoultella ornithinolytica BF60Overexpressing Aldehyde DehydrogenaseHMFFDCA89% nih.gov
Escherichia coliExpressing HmfH and VDH1HMFFDCA96% mdpi.com
Burkholderia cepacia H-2Wild TypeHMFFDCA~50% nih.gov

HMF: 5-Hydroxymethylfurfural, FDCA: 2,5-Furandicarboxylic acid, HMFO: 5-hydroxymethylfurfural oxidase, HmfH: HMF/furfural (B47365) oxidoreductase, VDH1: Vanillin (B372448) dehydrogenase

Biocatalyst Engineering for Improved Performance (e.g., cofactor engineering, enzyme immobilization)

To enhance the efficiency and stability of biocatalytic processes, significant efforts are directed towards engineering the biocatalysts themselves. Key strategies include cofactor engineering and enzyme immobilization.

Enzyme Immobilization: Immobilizing enzymes on solid supports is a widely used technique to improve their stability, reusability, and suitability for continuous industrial processes. nih.gov For furan production, enzymes can be entrapped in porous materials like hydrogels. nih.govfrontiersin.org A notable advancement is the co-immobilization of both the enzyme and its necessary cofactor. For example, an amine transaminase and its cofactor, pyridoxal (B1214274) phosphate (B84403) (PLP), were successfully co-immobilized in a hydrogel matrix within a microreactor. nih.govfrontiersin.org This system retained 92% of its initial productivity after 10 days of continuous operation without needing external cofactor addition, showcasing a cost-effective and stable design for long-term use. nih.govfrontiersin.org Such strategies reduce production costs by allowing the biocatalyst to be recycled multiple times and simplifying the product purification process. nih.gov

Development of Eco-Friendly Reaction Systems (e.g., aqueous phase reactions)

A major advantage of biocatalysis is its compatibility with environmentally benign solvents, primarily water. nih.gov Performing reactions in aqueous media at mild temperatures and pressures avoids the use of harsh organic solvents and high-energy inputs required by many traditional chemical syntheses. nih.govavestia.com

The oxidation of furans in aqueous solutions is an active area of research. acs.org Biocatalytic systems naturally operate in an aqueous environment within the cell or in a surrounding buffer. For instance, the conversion of furfural to furoic acid has been demonstrated effectively in aqueous phosphate buffers using whole cells of Pseudomonas putida KT2440. frontiersin.org Similarly, the synthesis of FDCA from HMF is typically conducted in aqueous systems, which aligns with the goal of developing greener chemical processes. nih.govmdpi.com The use of water as a solvent is not only environmentally friendly but also cost-effective and inherently safer than using volatile organic compounds.

Economic and Environmental Impact Analysis of Sustainable Production Methods

The viability of bio-based chemical production hinges on both its economic competitiveness and its environmental benefits. Techno-economic analyses (TEA) and life cycle assessments (LCA) are crucial tools for evaluating these processes.

Q & A

Q. What are the established synthetic routes for 2-Amino-5-phenylfuran-3-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Begin with cyclocondensation of substituted aminophenols and β-keto esters under acid catalysis (e.g., p-toluenesulfonic acid). Use Design of Experiments (DoE) to optimize parameters:
  • Temperature: Test 80–120°C to balance reaction rate and byproduct formation.
  • Catalyst loading: Vary between 5–15 mol% to minimize waste while maintaining yield.
  • Solvent polarity: Compare DMF (high polarity) vs. THF (moderate polarity) for solubility and reactivity.
    Monitor intermediates via TLC/HPLC and confirm structures using 1^1H NMR. Analogous methods for aryl furan synthesis highlight the importance of substituent positioning in pharmacophore development .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer: Adopt a multi-technique approach:
  • Purity: HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN gradient; target >95% purity).
  • Structural validation: 1^1H/13^13C NMR (compare shifts to predicted values from computational tools like ChemDraw).
  • Molecular weight: High-Resolution Mass Spectrometry (HRMS) in ESI+ mode.
    Safety Data Sheets for structurally related furan carboxylates (e.g., 5-Formylfuran-3-carboxylic acid) emphasize documentation rigor for pharmacological applications .

Q. What safety protocols are essential for laboratory handling?

  • Methodological Answer: Follow GHS Category 2 guidelines:
  • PPE: Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation: Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks (H335).
  • Waste disposal: Segregate waste in labeled containers for incineration, as advised for amino-furan derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of aryl furan derivatives?

  • Methodological Answer: Conduct a meta-analysis with strict criteria:
  • Inclusion: Studies with ≥80% purity and mammalian cell models.
  • Replication: Standardize conditions (e.g., 1–100 μM concentration, 24–72h exposure).
  • Assay specificity: Use pathway-focused assays (e.g., kinase inhibition via ADP-Glo™) over broad cytotoxicity tests.
    Cross-validate findings with structural analogs; discrepancies may arise from substituent effects on pharmacophore geometry .

Q. What strategies effectively assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer: Combine in silico and experimental approaches:
  • Molecular docking: Use AutoDock Vina to predict binding affinities against kinase ATP pockets.
  • Enzyme assays: Quantify IC₅₀ values via fluorescence polarization or radiometric methods.
  • Selectivity profiling: Test against kinase panels (e.g., Eurofins KinaseProfiler™).
    Aryl furans are noted for modular pharmacophore properties, enabling targeted modifications .

Q. How can thermodynamic stability and degradation pathways be empirically characterized?

  • Methodological Answer: Perform accelerated stability studies:
  • Conditions: 40°C/75% RH, pH 1–10 buffers for 4 weeks.
  • Analysis: LC-MS/MS to identify degradation products (e.g., ring-opened dicarbonyls).
  • Kinetics: Calculate activation energy via Arrhenius plots from TGA data.
    Existing SDS gaps for related compounds underscore the need for empirical validation .

Q. What computational approaches guide derivative design for enhanced bioavailability?

  • Methodological Answer: Integrate QSAR and molecular dynamics:
  • Solubility prediction: COSMO-RS for logP and solubility.
  • Hydrogen-bond analysis: Hirshfeld surfaces to identify key interactions.
  • Binding affinity: Dock derivatives into target proteins (e.g., COX-2) using Schrödinger Suite.
    Cross-reference with experimental data from aryl furan pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.